molecular formula C14H17N3O3S B2869944 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034277-91-1

3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2869944
CAS No.: 2034277-91-1
M. Wt: 307.37
InChI Key: FCFSNOYNHKYWDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2-Ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a novel chemical entity designed for research purposes, integrating the metabolically stable 1,2,4-oxadiazole heterocycle with a sulfonyl-pyrrolidine motif. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric properties as a stable analogue of ester and amide functionalities, which can enhance resistance to hydrolysis and improve the pharmacokinetic profile of lead compounds . This core structure is found in several commercially available drugs and exhibits a broad spectrum of biological activities, making it a key framework in drug discovery . This compound is specifically supplied For Research Use Only and is intended for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound in various early-stage investigations, including but not limited to: screening campaigns to identify potential bioactive molecules, studying structure-activity relationships (SAR) in heterocyclic chemistry, and exploring the role of sulfonamide-containing scaffolds in modulating biological targets. The structural features of this compound suggest potential for interaction with various enzymes and receptors, consistent with the profile of 1,2,4-oxadiazole derivatives that have shown promise in areas such as neurodegenerative disease and oncology research . Researchers should handle this material with appropriate safety precautions. Refer to the safety data sheet for detailed handling and hazard information.

Properties

IUPAC Name

3-[1-(2-ethylphenyl)sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-11-5-3-4-6-13(11)21(18,19)17-8-7-12(9-17)14-15-10-20-16-14/h3-6,10,12H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFSNOYNHKYWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1S(=O)(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxadiazole ring separately. These rings are then linked through a series of reactions involving sulfonylation and cyclization. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring or the ethylphenyl moiety. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, which can modulate the activity of receptors or other proteins.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Oxadiazole Scaffolds

5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a/1b)
  • Structure : Differs by replacing the 2-ethylbenzenesulfonyl group with a 2-phenylethyl chain and introducing a 4-pyridyl substituent on the oxadiazole.
  • Activity : Exhibited antiviral activity against SARS-CoV-2 in vitro, suggesting the phenylethyl-pyrrolidine motif contributes to viral replication inhibition .
  • Key Difference : The absence of a sulfonyl group in 1a/1b may reduce binding affinity to sulfonamide-sensitive targets compared to the target compound.
3-(p-Tolyl)-5-(1-(4-Fluorobenzyl)piperidin-4-yl)-1,2,4-oxadiazole (6f)
  • Structure : Replaces pyrrolidine with a piperidine ring and substitutes the oxadiazole with a p-tolyl group.
  • Activity : Acts as a selective butyrylcholinesterase inhibitor, highlighting how ring size (piperidine vs. pyrrolidine) and substituents (p-tolyl vs. pyridyl) redirect activity toward neurological targets .
3-(Pyrrolidin-3-yl)-1,2,4-Oxadiazole Hydrochloride
  • Structure : A simpler analogue lacking the 2-ethylbenzenesulfonyl group.
  • Utility : Served as a building block in SAR studies, emphasizing the critical role of sulfonyl and aryl groups in enhancing target specificity and potency .

Functional Analogues with Complex Heterocyclic Systems

N-(((3S,3aS)-7-(6-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (60)
  • Structure : Integrates the oxadiazole into a benzo-oxazolo-oxazine scaffold with a methyl substituent.
  • Activity : Demonstrated high potency in structure-activity relationship (SAR) studies, underscoring the impact of fused heterocycles on metabolic stability and target engagement .

Therapeutic and Pharmacokinetic Implications

Compound Core Structure Key Substituents Therapeutic Area Notable Property
Target Compound 1,2,4-Oxadiazole 2-Ethylbenzenesulfonyl-pyrrolidine Antiviral (potential) Enhanced lipophilicity
1a/1b 1,2,4-Oxadiazole Phenylethyl-pyrrolidine, 4-pyridyl Antiviral (SARS-CoV-2) Moderate cytotoxicity
6f 1,2,4-Oxadiazole Piperidine, p-tolyl Neurological Cholinesterase selectivity
Compound 60 Benzo-oxazolo-oxazine 5-Methyl-oxadiazole Undisclosed High metabolic stability
  • Sulfonyl vs. Alkyl Chains : The 2-ethylbenzenesulfonyl group in the target compound likely improves solubility and target binding compared to alkyl chains in 1a/1b .
  • Ring Size : Pyrrolidine (5-membered) versus piperidine (6-membered) alters conformational flexibility, impacting enzyme inhibition profiles .

Biological Activity

The compound 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS Number: 2034353-68-7) is a derivative of oxadiazole known for its diverse biological activities. Oxadiazoles are a class of heterocyclic compounds that have gained attention in medicinal chemistry due to their pharmacological potential. This article reviews the biological activity of the specified compound, highlighting its synthesis, efficacy against various biological targets, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H21N3O3SC_{20}H_{21}N_{3}O_{3}S, with a molecular weight of 373.46 g/mol. The structure features a pyrrolidine ring attached to a sulfonyl group and an oxadiazole moiety, which is crucial for its biological properties.

Biological Activity Overview

Research has indicated that 1,2,4-oxadiazoles exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties.
  • Anticancer Activity : Compounds containing the oxadiazole ring have been investigated for their cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties, contributing to their therapeutic potential.

Synthesis and Characterization

The synthesis of 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

A recent study evaluated the cytotoxic effects of oxadiazole derivatives against human lung cancer cell lines (A549). The results indicated that certain derivatives exhibited high cytotoxicity with IC50 values significantly lower than standard chemotherapeutics. For instance, a related oxadiazole derivative showed an IC50 value of 11.20 µg/mL against A549 cells, indicating promising anticancer potential .

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of oxadiazole derivatives, compounds were tested against various fungal pathogens such as Botrytis cinerea and Fusarium graminearum. Results showed that several derivatives displayed potent fungicidal activity with EC50 values indicating effective concentration levels .

CompoundTarget PathogenEC50 (µg/mL)
10fBotrytis cinerea14.44
10aFusarium graminearum12.30

Anti-inflammatory Properties

Research has also suggested that oxadiazole derivatives can modulate inflammatory pathways. In vitro assays demonstrated that these compounds inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between 3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole and various biological targets. These studies provide insights into binding affinities and potential mechanisms of action at the molecular level.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.